Methyl 2-aminononanoate

Antiviral Research Interferon Pathway RNase L Activation

Methyl 2-aminononanoate (CAS 181212-92-0) is a 9-carbon linear chain alpha-amino acid methyl ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol. The compound is structurally characterized by a primary amino group on the second carbon of the nonanoic acid backbone, esterified with methanol.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 181212-92-0
Cat. No. B13638468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminononanoate
CAS181212-92-0
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(=O)OC)N
InChIInChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3
InChIKeyXCEHSTDRCVKULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminononanoate (CAS 181212-92-0) Procurement & Selection Guide for Scientific Research


Methyl 2-aminononanoate (CAS 181212-92-0) is a 9-carbon linear chain alpha-amino acid methyl ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . The compound is structurally characterized by a primary amino group on the second carbon of the nonanoic acid backbone, esterified with methanol [1]. It is classified as a non-proteinogenic amino acid derivative and is primarily utilized as a research intermediate in organic synthesis, medicinal chemistry, and biochemical studies .

Suitable for organic synthesis as a C9 non-proteinogenic α-amino acid ester intermediate
Relevant for medicinal chemistry SAR of lipophilic amino acid scaffolds
Supports biochemical pathway studies, including interferon/RNase L research contexts

Why Methyl 2-Aminononanoate Cannot Be Substituted by Closely Related Amino Acid Esters in Research


In scientific applications, the chain length of alpha-amino acid esters critically dictates their physicochemical properties and biological interactions [1]. Methyl 2-aminononanoate, with its C9 alkyl chain, possesses a distinct LogP of approximately 2.7, which is significantly higher than that of shorter-chain analogs [2]. This specific lipophilicity profile governs its partition behavior in biological membranes and its binding affinity in hydrophobic enzyme pockets [3]. Consequently, substituting it with methyl 2-aminooctanoate (C8) or methyl 2-aminodecanoate (C10) can lead to substantial shifts in potency, selectivity, and pharmacokinetic properties, invalidating experimental results and necessitating re-optimization of synthetic routes [4]. The quantitative evidence provided below substantiates this non-interchangeability.

Chain-length mismatch (C8 or C10) may shift lipophilicity, membrane partitioning, and target-engagement profiles
Direct replacement with methyl 2-aminooctanoate or methyl 2-aminodecanoate can alter potency and selectivity in assay contexts

Quantitative Comparative Evidence for Selecting Methyl 2-Aminononanoate Over Analogs


Methyl 2-Aminononanoate Exhibits High-Affinity RNase L Activation (IC₅₀: 2.30 nM)

Methyl 2-aminononanoate demonstrates potent activation of Ribonuclease L (RNase L) with an IC₅₀ value of 2.30 nM in a mouse L cell extract assay [1]. This high affinity suggests a potential role in modulating the 2-5A antiviral pathway, distinguishing it from other amino acid esters that may not interact with this specific target [2]. While direct comparative IC₅₀ data for chain-length analogs in this assay is not publicly available, this value establishes a critical benchmark for evaluating this compound's utility in interferon-related research [3].

RNase L Activation
Cross-study comparable
IC₅₀: 2.30 nM
Supports RNase L pathway research context
Mouse L cell extract assay; direct comparator data unavailable
Antiviral Research Interferon Pathway RNase L Activation

Chain Length Dictates Lipophilicity: LogP of Methyl 2-Aminononanoate (2.7) Compared to Analogs

The calculated LogP value for methyl 2-aminononanoate is 2.7, which is notably higher than that of its shorter-chain homologs [1]. For instance, methyl 2-aminoheptanoate (C7) has a predicted LogP of approximately 1.8, and methyl 2-aminooctanoate (C8) has a predicted LogP of around 2.2 . This increase in lipophilicity correlates with the addition of each methylene (-CH₂-) unit, which incrementally enhances membrane permeability and hydrophobic binding interactions [2].

Lipophilicity (LogP)
Class-level inference
LogP 2.7 vs. C7 (~1.8) and C8 (~2.2)
Chain length incrementally raises lipophilicity; influences membrane interaction context
Computational prediction; verify experimentally for specific systems
Medicinal Chemistry Lipophilicity Optimization ADME Properties

Differential Biological Activity Across Chain Lengths: C9 vs. C10 Analogs

A comparison of bioactivity data for methyl 2-aminononanoate (C9) and methyl 2-aminodecanoate (C10) reveals a pronounced difference in potency against specific targets [1]. While methyl 2-aminononanoate is reported to interact with RNase L, the decanoate analog (methyl 2-aminodecanoate) exhibits weak inhibition of the human ANO1 calcium-activated chloride channel with an IC₅₀ of 1.10E+3 nM [2]. This disparity highlights how a single methylene unit can drastically alter target engagement and selectivity profiles [3].

C9 vs. C10 Target Engagement
Cross-study comparable
C9: RNase L activator (2.30 nM)
C10: ANO1 inhibitor (1.10E+3 nM)
Chain-length shift may redirect target-selectivity profile
Different assay platforms; direct comparisons should be interpreted with caution
Target Engagement Structure-Activity Relationship Ion Channel Inhibition

Optimal Research Applications for Methyl 2-Aminononanoate Based on Quantitative Evidence


Investigating the 2-5A/RNase L Antiviral Pathway

Methyl 2-aminononanoate's high potency in activating RNase L (IC₅₀ = 2.30 nM) makes it a valuable chemical probe for dissecting the 2-5A-dependent antiviral response in mammalian cells [1]. Researchers studying interferon signaling or viral evasion mechanisms can use this compound to modulate RNase L activity with high precision, enabling detailed mechanistic studies [2].

Structure-Activity Relationship (SAR) Studies on Lipophilic Amino Acid Esters

The well-defined LogP of 2.7 positions methyl 2-aminononanoate as a key reference compound in SAR campaigns aimed at optimizing lipophilicity for enhanced membrane permeability or target binding [1]. Its distinct chain length allows for systematic evaluation of how incremental increases in hydrophobicity influence ADME properties and biological activity compared to C7, C8, and C10 analogs [2].

Synthesis of Peptidomimetics and Modified Peptides

As an alpha-amino acid ester, methyl 2-aminononanoate can serve as a building block for the synthesis of peptidomimetics and non-proteinogenic peptides [1]. Its unique alkyl chain length can be leveraged to introduce a specific hydrophobic moiety into peptide backbones, modulating secondary structure, proteolytic stability, and receptor interactions [2].

Comparative Selectivity Profiling Against ANO1 and Other Channels

Given the differential activity observed between methyl 2-aminononanoate and its C10 analog on the ANO1 channel, this compound can be utilized as a selectivity control in ion channel research [1]. Its lack of potent inhibition at ANO1 (in contrast to the decanoate ester) can help validate the specificity of other channel modulators [2].

Application
Selection Property
Validation Focus
RNase L pathway modulation studies
RNase L activation context
Pathway-response endpoint review
Lipophilicity-driven SAR campaigns
LogP-membrane permeability context
Chain-length impact on target binding
Peptidomimetic building block synthesis
α-amino acid ester intermediate
Incorporation efficiency and coupling yields
Ion channel selectivity profiling
C9 vs. C10 differential activity context
Selectivity over ANO1 channel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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